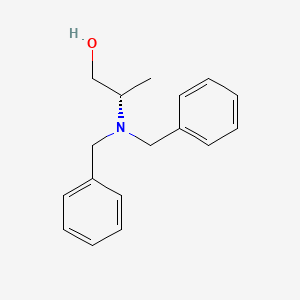

(S)-(+)-2-(Dibenzylamino)-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dibenzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEFFKXJADVWJO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465867 | |

| Record name | (S)-(+)-2-(Dibenzylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60479-65-4 | |

| Record name | (S)-(+)-2-(Dibenzylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol, 2-[bis(phenylmethyl)amino]-, (S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-(+)-2-(Dibenzylamino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-(Dibenzylamino)-1-propanol, also known as N,N-Dibenzyl-L-alaninol, is a chiral amino alcohol of significant interest in synthetic organic chemistry and drug development. Its structural features, comprising a chiral center, a primary alcohol, and a dibenzyl-protected amine, make it a valuable building block for the synthesis of more complex chiral molecules, including pharmaceutical intermediates and ligands for asymmetric catalysis. A thorough understanding of its physical properties is paramount for its effective use in these applications, ensuring proper handling, reaction control, and purification. This technical guide provides a detailed overview of the key physical characteristics of this compound, supported by experimental protocols and theoretical considerations.

Chemical Structure and Basic Information

Chemical Name: this compound Synonyms: N,N-Dibenzyl-L-alaninol CAS Number: 26938-76-7 Molecular Formula: C₁₇H₂₁NO Molecular Weight: 255.36 g/mol

Structure:

Core Physical Properties

A comprehensive understanding of the physical properties of a compound is crucial for its application in research and development. The following table summarizes the key physical constants of this compound. It is important to note that experimentally determined values for this specific compound are not widely published in readily accessible databases. The data presented here is a combination of predicted values and data from analogous compounds, which should be used as a guideline and verified experimentally.

| Property | Value | Source/Method |

| Melting Point | Not definitively reported; likely a low-melting solid or viscous oil at room temperature. | Predicted/Analog comparison |

| Boiling Point | High boiling point, likely > 200 °C at atmospheric pressure. Prone to decomposition at high temperatures. Distillation under reduced pressure is recommended. | Predicted/Analog comparison |

| Density | ~1.04 g/cm³ (Predicted) | Computational Prediction |

| Optical Rotation | Positive (+) | The "(+)" designation indicates dextrorotation. The specific value is dependent on concentration, solvent, and temperature. |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. Poorly soluble in water. | Structural analysis |

In-Depth Analysis of Physical Characteristics

Melting and Boiling Point

The presence of a hydroxyl group and a tertiary amine allows for intermolecular hydrogen bonding, which would suggest a relatively high melting and boiling point compared to nonpolar compounds of similar molecular weight. However, the bulky dibenzyl groups can hinder efficient crystal packing, potentially leading to a lower melting point or an amorphous solid/viscous oil state at room temperature.

The high boiling point is a direct consequence of the molecule's polarity and relatively large size. At atmospheric pressure, the required temperature for boiling is likely to cause decomposition. Therefore, purification by distillation should be performed under high vacuum.

Optical Activity: The Chiral Nature

The (S)-configuration at the C2 carbon atom imparts chirality to the molecule, causing it to rotate plane-polarized light. The "(+)" designation signifies that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). The magnitude of this rotation, the specific rotation ([α]), is a characteristic property and a measure of enantiomeric purity.

Solubility Profile

The molecule possesses both polar (hydroxyl group) and nonpolar (two benzyl groups and a propyl chain) regions, making it amphiphilic to some extent. The large nonpolar surface area conferred by the dibenzyl groups dominates, leading to good solubility in a range of organic solvents. The hydroxyl group provides some affinity for polar solvents, but its contribution is outweighed by the hydrophobic character of the rest of the molecule, resulting in poor water solubility. This solubility profile is a key consideration for choosing appropriate solvent systems for reactions and purifications (e.g., liquid chromatography).

Experimental Protocols for Property Determination

For researchers who need to verify or determine the physical properties of this compound, the following established experimental protocols are recommended.

Melting Point Determination (Thiele Tube Method)

This method is suitable for determining the melting point of a solid sample.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The sample should be positioned next to the thermometer bulb.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. The design of the tube allows for the circulation of the oil, ensuring even heating.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range should be narrow (typically 1-2 °C).

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro-Reflux Method)

Given the high boiling point and potential for decomposition, a micro-scale method under reduced pressure is advisable.

Methodology:

-

Apparatus Setup: A small quantity of the liquid (1-2 mL) is placed in a small round-bottom flask with a stir bar. A condenser is fitted vertically on top of the flask. For vacuum distillation, the apparatus is connected to a vacuum pump with a pressure gauge.

-

Heating: The flask is heated gently in a heating bath (e.g., an oil bath).

-

Measurement: A thermometer is positioned so that the bulb is just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Observation: The temperature at which a steady reflux of the liquid is observed is recorded as the boiling point at the measured pressure.

Caption: Workflow for Boiling Point Determination.

Specific Rotation Measurement (Polarimetry)

The specific rotation is a fundamental property of a chiral compound and is determined using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., chloroform or methanol). The concentration (c) is expressed in g/mL.

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l), typically 1 decimeter (dm). The observed optical rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) The temperature and solvent used should always be reported with the specific rotation value.

A Comprehensive Technical Guide to the Synthesis of (S)-2-(Dibenzylamino)-3-phenyl-1-propanol from L-Phenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth protocol for the synthesis of the chiral amino alcohol (S)-2-(Dibenzylamino)-3-phenyl-1-propanol, a valuable building block in asymmetric synthesis and pharmaceutical development. The synthesis commences with the readily available and enantiomerically pure amino acid, L-phenylalanine. The described synthetic pathway is a robust two-step process involving the reduction of the carboxylic acid moiety followed by the exhaustive N-alkylation of the primary amine. This document elucidates the mechanistic rationale behind the chosen reagents and reaction conditions, offers step-by-step experimental procedures, and details the expected analytical characterization of the final product. The protocols are designed to be self-validating, providing field-proven insights to ensure reproducibility and high yield.

Introduction: The Strategic Value of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of organic compounds, serving as indispensable synthons in the construction of complex, biologically active molecules.[1][2] Their stereodefined vicinal amino and hydroxyl groups make them ideal precursors for chiral ligands, auxiliaries, and key intermediates in the synthesis of pharmaceuticals.[3]

The target molecule of this guide is derived from L-phenylalanine. It is important to clarify a point of nomenclature at the outset. The specified starting material, L-phenylalanine, possesses a benzyl side chain (C₆H₅CH₂-). Therefore, the synthetic route described herein yields (S)-2-(Dibenzylamino)-3-phenyl-1-propanol , which retains this phenyl group at the 3-position.[4] This compound and its analogs are precursors for HIV protease inhibitors and other significant therapeutic agents.[5] This guide provides the expertise to reliably produce this high-value compound with excellent stereochemical fidelity.

Overall Synthetic Strategy

The conversion of L-phenylalanine to (S)-2-(Dibenzylamino)-3-phenyl-1-propanol is efficiently achieved through a two-step sequence. This strategy leverages the inherent chirality of the starting material to produce an enantiomerically pure final product.

-

Reduction: The carboxylic acid functional group of L-phenylalanine is reduced to a primary alcohol, yielding the intermediate (S)-2-amino-3-phenyl-1-propanol, commonly known as L-phenylalaninol.[6]

-

N,N-Dibenzylation: The primary amine of L-phenylalaninol is subsequently protected through exhaustive benzylation to afford the target molecule, (S)-2-(Dibenzylamino)-3-phenyl-1-propanol.[7]

Caption: Overall two-step synthetic pathway.

Mechanistic Rationale and Experimental Design

A deep understanding of the underlying mechanisms is critical for troubleshooting and optimizing synthetic protocols. The choices of reagents and conditions in this guide are deliberate and grounded in established chemical principles.

Step 1: Reduction of the Carboxylic Acid

The transformation of a carboxylic acid to a primary alcohol requires a potent reducing agent. While various reagents can achieve this, Lithium Aluminum Hydride (LiAlH₄) is selected for its efficacy and straightforward application in this context.

-

Choice of Reagent: Lithium Aluminum Hydride (LiAlH₄): Carboxylic acids are generally resistant to milder reducing agents like sodium borohydride (NaBH₄). LiAlH₄ is a powerful, unselective source of hydride (H⁻) ions capable of directly reducing the carboxyl group without prior esterification.[6] This simplifies the experimental workflow, saving time and resources. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to liberate the alcohol.

-

Causality of Conditions: The reaction is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with protic solvents like water and alcohols. Cooling the reaction vessel to 0°C during the addition of the substrate is a critical safety measure to control the initial exothermic reaction.

Step 2: N,N-Dibenzylation of L-Phenylalaninol

The introduction of two benzyl groups onto the nitrogen atom is a classic N-alkylation reaction. This step serves as a protection strategy for the amine, which is often a prerequisite for subsequent synthetic manipulations.

-

Reaction Mechanism: Bimolecular Nucleophilic Substitution (Sₙ2): The nitrogen atom of the amino alcohol acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide (BnBr).[8] This displaces the bromide ion in a concerted Sₙ2 mechanism. The reaction occurs twice to achieve dibenzylation.

-

Role of the Base (Potassium Carbonate): The amino group is a significantly stronger nucleophile than the hydroxyl group, allowing for selective N-alkylation.[9] However, after the first alkylation, the resulting secondary amine is protonated by the hydrogen bromide (HBr) byproduct, forming an unreactive ammonium salt. A base, such as potassium carbonate (K₂CO₃), is essential to neutralize this HBr and to deprotonate the amine, regenerating its nucleophilicity and driving the reaction toward the desired N,N-dibenzylated product.[7] The use of at least two equivalents of base and benzylating agent ensures the reaction goes to completion.

Detailed Experimental Protocols

The following protocols are adapted from highly reliable, peer-reviewed procedures and are designed for execution by trained laboratory personnel.

Protocol 1: Synthesis of (S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol)

This procedure outlines the reduction of L-phenylalanine using LiAlH₄.

Table 1: Reagents and Materials for L-Phenylalaninol Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| L-Phenylalanine | 165.19 | 8.26 g | 50 mmol | Dry thoroughly before use. |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.80 g | 100 mmol | Handle with extreme care under inert gas. |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Dry over sodium/benzophenone. |

| Water (H₂O) | 18.02 | 4 mL | - | For quenching. |

| 15% Sodium Hydroxide (aq) | - | 4 mL | - | For quenching. |

| Diethyl Ether | - | As needed | - | For extraction. |

| Magnesium Sulfate (MgSO₄) | - | As needed | - | For drying. |

Step-by-Step Procedure:

-

Setup: Equip a 500-mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 60 mL of dry THF and 3.80 g (100 mmol) of LiAlH₄. Cool the resulting suspension to 0°C in an ice-water bath.

-

Substrate Addition: Dissolve 8.26 g (50 mmol) of L-phenylalanine in 140 mL of dry THF. This may require gentle warming. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.

-

Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and slowly add 4 mL of water dropwise. Follow this with the dropwise addition of 4 mL of 15% aqueous sodium hydroxide solution, and finally, another 12 mL of water. A granular white precipitate of aluminum salts should form.

-

Workup: Stir the mixture at room temperature for 30 minutes. Remove the solid salts by filtration, washing the filter cake thoroughly with diethyl ether.

-

Isolation: Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield L-phenylalaninol as a white solid.[10] The product can be recrystallized from toluene if necessary.

Protocol 2: Synthesis of (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol

This procedure details the N-alkylation of L-phenylalaninol.[7]

Table 2: Reagents and Materials for Dibenzylation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| (S)-2-amino-3-phenyl-1-propanol | 151.21 | 3.78 g | 25 mmol | From Protocol 1. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 6.91 g | 50 mmol | Anhydrous. |

| Benzyl Bromide (BnBr) | 171.04 | 10.69 g (7.5 mL) | 62.5 mmol | Lachrymator, handle in a fume hood. |

| 96% Ethanol | - | 50 mL | - | |

| Water (H₂O) | 18.02 | 10 mL + 30 mL | - | |

| Diethyl Ether | - | 3 x 100 mL | - | For extraction. |

| Saturated NaCl solution (brine) | - | As needed | - | For washing. |

| Hexane | - | ~20 mL | - | For recrystallization. |

Step-by-Step Procedure:

-

Setup: Charge a 250-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser with 3.78 g (25 mmol) of L-phenylalaninol, 6.91 g (50 mmol) of potassium carbonate, 50 mL of 96% ethanol, and 10 mL of water.

-

Reagent Addition: Heat the stirred, two-phase mixture to reflux. Add 10.69 g (62.5 mmol) of benzyl bromide dropwise to the refluxing mixture.

-

Reaction: Maintain vigorous stirring and continue to heat at reflux for an additional 30 minutes after the addition is complete.

-

Workup: Cool the reaction mixture to room temperature and add 30 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product three times with 100 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts, wash with a saturated NaCl solution, and dry over anhydrous MgSO₄.[7]

-

Isolation and Purification: Filter the solution and remove the solvents using a rotary evaporator. Recrystallize the crude product from approximately 20 mL of boiling hexane to yield (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol as white crystals.[7]

Caption: Detailed experimental workflow for the two-step synthesis.

Product Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Table 3: Analytical Data for (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol

| Analysis | Expected Result | Source(s) |

| Appearance | White crystalline solid | [7] |

| Melting Point | 68-69°C | [7] |

| ¹H NMR (400 MHz, CDCl₃) | δ: 2.36-2.50 (m, 1H), 2.97 (br s, 1H, OH), 3.29-3.38 (m, 1H), 3.45-3.52 (m, 1H), 3.48 and 3.92 (AB System, 4H, J = 13.3 Hz, N-CH₂), 7.06-7.36 (m, 15H, Ar-H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 31.9 (t, C₆H₅-CH₂), 53.4 (t, N-CH₂), 60.6 (d, CH₂-CH-N), 61.1 (t, CH₂-OH), 126.2-134.3 (m, Ar-C) | [7] |

| Purity (Typical) | >99% | [4] |

| Molecular Formula | C₂₃H₂₅NO | [7] |

| Molecular Weight | 331.45 g/mol | [4] |

Safety and Handling Precautions

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and other protic sources. It must be handled under an inert atmosphere (e.g., nitrogen or argon). All quenching operations must be performed slowly and with extreme caution behind a safety shield.

-

Benzyl Bromide (BnBr): A potent lachrymator and corrosive. It should be handled exclusively in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethers (THF, Diethyl Ether): Highly flammable solvents that can form explosive peroxides upon standing. Use only well-maintained, peroxide-free solvents and conduct all operations away from ignition sources.

Conclusion

This guide presents a scientifically sound and experimentally validated pathway for the synthesis of enantiopure (S)-2-(Dibenzylamino)-3-phenyl-1-propanol from L-phenylalanine. By detailing the mechanistic underpinnings of each step and providing robust, step-by-step protocols, this document serves as a reliable resource for researchers in organic synthesis and drug discovery. The described method is high-yielding and preserves the stereochemical integrity of the chiral center, delivering a valuable building block for further chemical exploration.

References

- Google Patents. (2010). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

-

Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Org. Synth. 1993, 71, 161. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

-

AURCO Journal. (2016). Discovery-based Experiment: Synthesis and Characterization of Phenyllactic Acid from Phenylalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(8), 4646-4654. Retrieved from [Link]

-

ACS Publications. (2012). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 77(14), 6156-6164. Retrieved from [Link]

-

CHIMIA. (2012). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 66(4), 219-224. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Dibenzylamino)-1-propanol. PubChem Compound Database. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

National Analytical Corporation. (n.d.). (S) -(+)-2-(Dibenzylamino)-3-phenyl-1-propanol. Retrieved from [Link]

- Google Patents. (2008). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.

-

Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method. JOCPR, 8(12), 139-143. Retrieved from [Link]

-

Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 810750. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylalaninol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). phenylalaninol, (S)-. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2018). Chemical characterization of polymerized products formed in the reactions of matairesinol and pinoresinol with the stable radical 2,2-diphenyl-1-picrylhydrazyl. Retrieved from [Link]

-

PubMed. (1975). Inhibition of intestinal absorption of phenylalanine by phenylalaninol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Dibenzylamino)propane-1,3-diol. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

-

ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

-

Reddit. (2023). Phenylalanine to phenylalaninol and likewise tryptophan to tryptophanol by Zn/HCL clemmensen reduction?. Retrieved from [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 4. (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol High Purity Chemical at Best Price, 99% Assay [nacchemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. jocpr.com [jocpr.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. L-Phenylalaninol - LKT Labs [lktlabs.com]

The Architectonics of Asymmetric Induction: A Technical Guide to the Mechanism of Dibenzylamino Propanol Catalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures. Among these, dibenzylamino propanol derivatives have emerged as highly effective catalysts, particularly in the enantioselective addition of organozinc reagents to carbonyl compounds. This technical guide provides an in-depth exploration of the mechanism of action of these catalysts, focusing on the well-studied enantioselective addition of diethylzinc to aldehydes. We will dissect the intricate catalytic cycle, elucidate the critical role of the bulky dibenzylamino moiety in orchestrating stereoselectivity, and provide practical, field-proven insights into the experimental execution of these powerful transformations.

Introduction: The Imperative of Chirality and the Rise of Amino Alcohol Catalysts

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological effects. The synthesis of enantiomerically pure compounds is therefore a critical endeavor in drug discovery and development.[1][2] Catalytic asymmetric synthesis, which employs a small amount of a chiral catalyst to generate a large quantity of a chiral product, represents the most elegant and efficient approach to this challenge.

Chiral β-amino alcohols have a storied history as catalysts in asymmetric synthesis, most notably in the addition of dialkylzinc reagents to aldehydes.[3] This reaction provides a direct and reliable route to valuable chiral secondary alcohols. The catalyst, derived from a readily available chiral pool, forms a chiral complex with the organozinc reagent, which then delivers the alkyl group to one face of the aldehyde with high fidelity. Dibenzylamino propanol catalysts, a prominent class of these chiral ligands, offer a compelling combination of steric bulk and electronic properties that lead to exceptional levels of enantioselectivity.

The Core Mechanism: A Tale of Two Zinc Atoms

The enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral dibenzylamino propanol, such as (1R,2S)-N,N-dibenzylnorephedrine, is not a simple single-molecule event. Extensive mechanistic studies, pioneered by Noyori and others, have revealed a fascinating catalytic cycle involving a bimetallic zinc complex.[4] This "two-zinc species mechanism" is now widely accepted and provides a robust framework for understanding and predicting the stereochemical outcome of the reaction.

Formation of the Active Catalyst: The Zinc Alkoxide

The catalytic cycle is initiated by the reaction of the chiral dibenzylamino propanol ligand with diethylzinc. The acidic proton of the hydroxyl group is readily abstracted by one of the ethyl groups of diethylzinc, releasing ethane and forming a chiral ethylzinc aminoalkoxide. This monomeric species is itself a catalyst, but it exists in equilibrium with a more stable and catalytically more active dimeric complex.

The Key Player: The Dimeric Zinc Complex

Two molecules of the ethylzinc aminoalkoxide associate to form a dimeric complex with a central four-membered Zn-O-Zn-O ring. This homochiral dimer is the principal catalytic species in the reaction. The formation of this stable dimer has a profound impact on the reaction's kinetics and stereoselectivity. It is within the chiral pocket of this dimer that the aldehyde and the second equivalent of diethylzinc are precisely oriented for the enantioselective alkyl transfer.

The Catalytic Cycle: A Step-by-Step Walkthrough

The catalytic cycle can be broken down into the following key steps:

-

Catalyst Formation: The chiral dibenzylamino propanol reacts with diethylzinc to form the monomeric ethylzinc aminoalkoxide, which then dimerizes to form the active homochiral catalyst.

-

Substrate Coordination: The aldehyde coordinates to one of the zinc atoms of the dimeric complex. The bulky dibenzylamino group plays a crucial role here, directing the aldehyde to bind in a specific orientation to minimize steric clashes.

-

Alkyl Transfer: A second molecule of diethylzinc coordinates to the oxygen atom of the bound aldehyde, activating it towards nucleophilic attack. The ethyl group is then transferred from this second zinc atom to the re or si face of the aldehyde, dictated by the chiral environment of the catalyst. This is the stereochemistry-determining step.

-

Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by a new molecule of aldehyde, releasing the chiral secondary alcohol (after workup) and regenerating the active dimeric catalyst, allowing the cycle to continue.

Below is a visual representation of the proposed catalytic cycle:

Caption: Figure 1. Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

The Role of the Dibenzylamino Group: A Steric Gatekeeper

The exceptional enantioselectivity imparted by dibenzylamino propanol catalysts stems directly from the steric bulk of the N,N-dibenzyl group. This bulky substituent creates a well-defined chiral pocket around the active zinc center. When the aldehyde substrate coordinates to the zinc, the dibenzyl group effectively blocks one face of the carbonyl group, allowing the incoming nucleophile (the ethyl group from the second diethylzinc molecule) to attack only from the less hindered face. This steric control is the primary determinant of the product's stereochemistry.

Data Presentation: Performance of Dibenzylamino Propanol Catalysts

The efficacy of dibenzylamino propanol catalysts is demonstrated by the high yields and enantiomeric excesses (ee) achieved in the addition of diethylzinc to a variety of aldehydes. Below is a summary of representative data for the catalyst (1R,2S)-N,N-dibenzylnorephedrine.

| Entry | Aldehyde | Yield (%) | ee (%) | Product Configuration |

| 1 | Benzaldehyde | 95 | 98 | (S) |

| 2 | 4-Chlorobenzaldehyde | 92 | 97 | (S) |

| 3 | 4-Methoxybenzaldehyde | 96 | 98 | (S) |

| 4 | 2-Naphthaldehyde | 90 | 96 | (S) |

| 5 | Cinnamaldehyde | 88 | 95 | (S) |

| 6 | Hexanal | 85 | 92 | (S) |

Table 1. Enantioselective addition of diethylzinc to various aldehydes catalyzed by (1R,2S)-N,N-dibenzylnorephedrine.

Experimental Protocols: A Self-Validating System

The following protocol for the enantioselective addition of diethylzinc to benzaldehyde using (1R,2S)-N,N-dibenzylnorephedrine is provided as a detailed, step-by-step methodology. The causality behind each experimental choice is explained to ensure a self-validating and reproducible system.

Synthesis of (1R,2S)-N,N-dibenzylnorephedrine

A reliable synthesis of the catalyst is paramount for reproducible results.

-

Step 1: N-Benzylation of (1R,2S)-(-)-Norephedrine. To a solution of (1R,2S)-(-)-norephedrine (1 equiv.) and potassium carbonate (3 equiv.) in acetonitrile, add benzyl bromide (2.5 equiv.) dropwise at room temperature. Heat the mixture to reflux for 12 hours.

-

Rationale: The potassium carbonate acts as a base to deprotonate the secondary amine, facilitating nucleophilic attack on the benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. A slight excess of benzyl bromide ensures complete conversion.

-

-

Step 2: Work-up and Purification. After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (1R,2S)-N,N-dibenzylnorephedrine as a white solid.

-

Rationale: The aqueous workup removes inorganic salts and any remaining water-soluble impurities. Column chromatography is essential to obtain the catalyst in high purity, which is critical for achieving high enantioselectivity.

-

Asymmetric Ethylation of Benzaldehyde

This protocol details the catalytic asymmetric addition of diethylzinc to benzaldehyde.

Caption: Figure 2. Experimental workflow for the asymmetric ethylation of benzaldehyde.

-

Step 1: Catalyst Activation. In a flame-dried Schlenk flask under an argon atmosphere, dissolve (1R,2S)-N,N-dibenzylnorephedrine (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

-

Rationale: Strict exclusion of air and moisture is crucial as organozinc reagents are highly pyrophoric and readily react with water. Anhydrous solvent is essential to prevent quenching of the diethylzinc.

-

-

Step 2: Addition of Diethylzinc. Cool the solution to 0 °C in an ice bath and add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) dropwise.

-

Rationale: Diethylzinc is added slowly at low temperature to control the exothermic reaction with the chiral ligand.

-

-

Step 3: Aldehyde Addition. Stir the mixture at 0 °C for 30 minutes, then add freshly distilled benzaldehyde (1.0 mmol) dropwise.

-

Rationale: Pre-stirring the catalyst and diethylzinc allows for the formation of the active dimeric complex before the introduction of the substrate. Freshly distilled aldehyde is used to remove any benzoic acid impurity which can react with diethylzinc.

-

-

Step 4: Reaction Monitoring. Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Rationale: TLC allows for the determination of the reaction's completion.

-

-

Step 5: Quenching and Work-up. Once the reaction is complete (typically 24 hours), quench it by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Rationale: The ammonium chloride solution protonates the zinc alkoxide product and neutralizes any remaining diethylzinc.

-

-

Step 6: Purification and Analysis. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (S)-1-phenyl-1-propanol. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

-

Rationale: Purification by column chromatography removes the catalyst and any side products. Chiral HPLC is the standard method for determining the enantiomeric purity of the product.

-

Conclusion: A Powerful Tool for Asymmetric Synthesis

Dibenzylamino propanol catalysts are highly effective and versatile tools for the enantioselective addition of organozinc reagents to aldehydes. Their mechanism of action, centered around the formation of a sterically demanding dimeric zinc complex, provides a clear rationale for their high stereocontrol. The bulky dibenzylamino group acts as a crucial "chiral gatekeeper," directing the approach of the nucleophile to one face of the coordinated aldehyde. The detailed experimental protocol provided in this guide, grounded in a thorough understanding of the underlying mechanism, offers a reliable and reproducible method for accessing valuable chiral secondary alcohols, which are key building blocks in the synthesis of pharmaceuticals and other fine chemicals.

References

-

Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

-

Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

-

Itsuno, S., & Fréchet, J. M. J. (1987). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 52(18), 4140-4142. [Link]

-

Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]

Sources

Discovery and development of chiral amino alcohol ligands

An In-Depth Technical Guide to the Discovery and Development of Chiral Amino Alcohol Ligands

Abstract

Chiral amino alcohols represent a foundational and highly versatile class of ligands in modern asymmetric catalysis. Their unique structural motif, featuring both a Lewis basic amino group and a hydroxyl group, allows for the formation of stable, well-defined chiral environments around metal centers. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of these pivotal ligands. We will explore the historical context of their development, delve into the mechanistic principles governing their function, provide detailed experimental protocols for their synthesis and application, and discuss modern advancements that continue to expand their utility in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.[1][2]

Introduction: The Architectural Significance of Chiral Amino Alcohols

The precise control of stereochemistry is a paramount challenge in chemical synthesis. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. As such, the ability to selectively synthesize one enantiomer is critical, particularly in drug development. Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, stands as the most elegant and efficient solution to this challenge.[3][4]

Within the vast arsenal of tools for asymmetric catalysis, chiral amino alcohol ligands are a cornerstone.[1] These bidentate ligands coordinate to a metal center through both the nitrogen and oxygen atoms, forming a rigid chelate complex. This conformational restriction creates a well-defined chiral pocket that forces incoming substrates to adopt a specific orientation, thereby directing the reaction to favor the formation of one product enantiomer over the other.[1] The ubiquity of amino acids provides a readily accessible "chiral pool," making many chiral amino alcohols synthetically accessible and economically viable.[1]

Historical Perspective: From Foundational Discoveries to Privileged Ligands

The evolution of chiral ligands for asymmetric synthesis has been a journey of rational design combined with empirical discovery and screening.[3][4][5] While the pioneering work of Knowles, Noyori, and Sharpless in the mid-20th century established the foundations of asymmetric catalysis, the development of specific ligand classes like amino alcohols has its own rich history.[3] Early investigations demonstrated their potential, but it was the systematic exploration of their structure-activity relationships that elevated them to "privileged" status.

A seminal application that showcased their power was the enantioselective addition of dialkylzinc reagents to aldehydes. Ligands such as (-)-DAIB (3-exo-(dimethylamino)isoborneol) were among the first to provide high levels of enantioselectivity in this transformation. This reaction became a benchmark for testing new ligand designs and understanding the principles of asymmetric induction. Subsequent research led to the development of a vast library of amino alcohol ligands with varied steric and electronic properties, allowing for fine-tuning of reactivity and selectivity for a broad range of substrates.

Synthesis of Chiral Amino Alcohol Ligands: A Methodological Overview

The efficacy of a chiral ligand is intrinsically linked to its structure. Therefore, robust and flexible synthetic routes are essential for their development. Many strategies leverage naturally occurring chiral molecules, while others build chirality through asymmetric reactions.

The Chiral Pool: Nature's Starting Blocks

The most common source for chiral amino alcohols is the reduction of α-amino acids. Commercially available and enantiomerically pure amino acids like valine, phenylalanine, and proline can be readily converted to their corresponding β-amino alcohols.

Experimental Protocol: Synthesis of (S)-2-Amino-3-methyl-1-butanol ((S)-Valinol)

-

Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LiAlH₄) (X g, Y mol) to anhydrous tetrahydrofuran (THF) (Z mL).

-

Addition: Cool the suspension to 0 °C in an ice bath. Dissolve (S)-Valine (A g, B mol) in anhydrous THF (C mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and finally water again (3X mL) (Fieser workup).

-

Isolation: A granular precipitate will form. Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure (S)-Valinol.

-

Validation: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and measure the optical rotation to confirm enantiopurity.

Asymmetric Synthesis Routes

For ligands not readily accessible from the chiral pool, asymmetric synthesis provides a powerful alternative. The Sharpless Asymmetric Epoxidation is a notable example, where chiral epoxides are synthesized from allylic alcohols and can then be opened by an amine to yield a chiral amino alcohol.[6][7] This method was instrumental in creating a family of effective ligands.[6] More recent innovations include chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines to produce chiral β-amino alcohols with high enantiomeric excess (up to 99% ee).[8]

Core Applications and Mechanistic Insights

Chiral amino alcohols have proven effective in a multitude of asymmetric transformations. Their success stems from the predictable and controllable nature of the chiral environment they create.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a widely used method for producing chiral secondary alcohols, valued for its operational simplicity and avoidance of high-pressure hydrogen gas.[9][10] In this reaction, a metal catalyst (commonly Ruthenium) is complexed with a chiral amino alcohol ligand. Isopropanol often serves as both the solvent and the hydrogen source.

The ruthenium complex prepared from [RuCl₂(p-cymene)]₂ and a chiral β-amino alcohol, such as (1S,2R)-1-amino-2-indanol, has proven to be an efficient catalyst for the ATH of various ketones and imines.[9] The rigidity of the indane backbone in the ligand is believed to be crucial for achieving high enantioselectivity.[9]

Workflow for Ligand Screening in Asymmetric Transfer Hydrogenation

Caption: Workflow for the development and optimization of a chiral amino alcohol-catalyzed ATH reaction.

Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is a classic benchmark for chiral amino alcohol ligands. The generally accepted mechanism involves the formation of a dimeric zinc-alkoxide complex containing two molecules of the chiral ligand, two zinc atoms, and two ethyl groups. This rigid, C₂-symmetric structure creates a highly organized transition state. The aldehyde coordinates to one of the zinc atoms, and an ethyl group is transferred intramolecularly to one of the enantiotopic faces of the aldehyde, dictated by the chirality of the ligand framework.

Catalytic Cycle for Diethylzinc Addition

Caption: Simplified catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde.

Performance and Optimization: A Quantitative Look

The effectiveness of a chiral amino alcohol ligand is measured by the yield and enantiomeric excess (ee) it can achieve. The table below presents comparative data for different ligands in the asymmetric transfer hydrogenation of acetophenone, demonstrating the impact of ligand structure on catalytic performance.

| Ligand | Catalyst System | Yield (%) | ee (%) | Reference Source |

| (1S,2R)-1-Amino-2-indanol | Ru(II)/p-cymene | >95 | 82 | [9] |

| Proline-derived amino alcohol | Ru(II)/p-cymene | 95 | 69 | [10] |

| Phenylalanine-derived amino alcohol | Ru(II)/p-cymene | >95 | 60 | [10] |

| Ephedrine-derived amino alcohol | Ru(II)/p-cymene | 92 | 45 | [10] |

| Table 1: Performance of various chiral amino alcohol ligands in the ATH of acetophenone. Conditions may vary between sources. |

This data illustrates a key principle in ligand development: subtle structural changes, such as the rigid backbone of aminoindanol compared to more flexible acyclic ligands, can have a dramatic impact on enantioselectivity.[9]

Modern Frontiers: Immobilization and Biocatalysis

While homogeneous catalysts are highly effective, their separation from the reaction mixture can be challenging and costly, hindering industrial applications.[10] A significant area of modern research is the immobilization of chiral amino alcohol ligands onto solid supports, particularly magnetic nanoparticles.[10] This approach combines the high efficiency of homogeneous catalysis with the ease of separation of heterogeneous systems. The catalyst can be recovered using an external magnet and reused for multiple cycles, improving the process's sustainability.[10]

Furthermore, the field of biotechnology offers enzymatic alternatives for the synthesis of chiral amino alcohols.[11] Engineered amine dehydrogenases (AmDHs) can perform the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amino donor under mild, aqueous conditions.[11] This biosynthetic approach avoids the use of heavy metals and organic solvents, aligning with the principles of green chemistry.

Conclusion

Chiral amino alcohol ligands are a mature yet continually evolving class of tools for asymmetric synthesis. Their accessibility from the chiral pool, straightforward coordination chemistry, and proven efficacy in a wide range of reactions have cemented their role as "privileged ligands." From their foundational use in organozinc additions to their modern application in ruthenium-catalyzed transfer hydrogenations and as immobilized nanocatalysts, they continue to empower chemists to construct complex chiral molecules with precision and efficiency. Future developments will likely focus on expanding their substrate scope, enhancing their recyclability, and developing novel catalytic systems that push the boundaries of enantioselectivity.

References

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University News. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry. [Link]

-

Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (2017). Molecules. [Link]

-

Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. (2025). Journal of Heterocyclic Chemistry. [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

-

New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (2014). Organic & Biomolecular Chemistry. [Link]

-

Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective. (2025). CHIMIA. [Link]

-

Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025). ResearchGate. [Link]

-

Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2025). ACS Catalysis. [Link]

-

Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. (2025). Chemical Society Reviews. [Link]

-

Recent Advances in Catalytic Asymmetric Synthesis. (2024). Chiralpedia. [Link]

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (2001). PNAS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective: Chemical Education | CHIMIA [chimia.ch]

- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 9. mdpi.com [mdpi.com]

- 10. iris.cnr.it [iris.cnr.it]

- 11. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

Methodological & Application

The Strategic Application of (S)-(+)-2-(Dibenzylamino)-1-propanol in Asymmetric Catalytic Alkylation: A Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the chiral amino alcohol, (S)-(+)-2-(Dibenzylamino)-1-propanol, in asymmetric catalytic alkylation reactions. With full editorial control, this guide is structured to provide not just procedural steps, but a deep understanding of the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral β-amino alcohols are a cornerstone in the field of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed transformations.[1] Their utility stems from the presence of two key functional groups—a Lewis basic amino group and a hydroxyl group—which can coordinate to a metal center, creating a rigid and well-defined chiral environment. This chiral pocket dictates the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched products, which are of paramount importance in the pharmaceutical and fine chemical industries.

This compound, a derivative of the readily available (S)-alaninol, is a C2-symmetric chiral ligand. The bulky dibenzyl groups on the nitrogen atom provide significant steric hindrance, which is crucial for achieving high levels of stereocontrol in catalytic reactions. This guide will focus on a prominent application of this ligand: the enantioselective addition of dialkylzinc reagents to aldehydes, a classic and highly reliable method for the formation of chiral secondary alcohols.

Mechanistic Insights: The Role of this compound in Catalysis

The enantioselective addition of dialkylzinc reagents to aldehydes catalyzed by chiral β-amino alcohols is a well-studied reaction, with a generally accepted catalytic cycle.[2] The reaction is believed to proceed through the formation of a chiral zinc-aminoalkoxide complex.

The catalytic cycle can be visualized as follows:

Figure 1: Proposed catalytic cycle for the enantioselective addition of dialkylzinc to aldehydes catalyzed by a chiral β-amino alcohol.

Causality behind the mechanism:

-

Catalyst Formation: this compound reacts with the dialkylzinc reagent to form a dimeric chiral zinc aminoalkoxide. This is the active catalytic species. The dibenzyl groups create a sterically demanding environment around the zinc center.

-

Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. The pre-organization of the aldehyde in the chiral environment is a critical step for enantioselection.

-

Enantioselective Alkyl Transfer: The alkyl group (R') is transferred from the other zinc atom to one of the enantiotopic faces of the coordinated aldehyde. The steric bulk of the dibenzyl groups on the ligand directs the approach of the aldehyde and the subsequent alkyl transfer, favoring the formation of one enantiomer of the product.

-

Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the chiral secondary alcohol product is released, and the catalyst is regenerated by reaction with another molecule of the dialkylzinc reagent, allowing the catalytic cycle to continue.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the chiral ligand and its application in a representative catalytic alkylation reaction.

Synthesis of this compound

The synthesis of this compound can be achieved from the commercially available and relatively inexpensive (S)-alaninol. A common procedure involves the dibenzylation of the amino group.

Workflow for Ligand Synthesis:

Figure 2: Workflow for the synthesis of the chiral ligand.

Detailed Protocol:

-

Reaction Setup: To a stirred solution of (S)-alaninol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Addition of Benzylating Agent: To this suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a crystalline solid or a viscous oil.

Catalytic Enantioselective Ethylation of Benzaldehyde

This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde using this compound as the chiral catalyst.

Experimental Workflow:

Figure 3: Experimental workflow for the catalytic enantioselective ethylation of benzaldehyde.

Detailed Protocol:

-

Reaction Setup: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried before use.

-

Catalyst Preparation: In a Schlenk flask, dissolve this compound (0.02-0.10 mmol, 2-10 mol%) in anhydrous toluene (2-5 mL).

-

Addition of Diethylzinc: To the stirred solution of the ligand, add a solution of diethylzinc (1.0 M in hexanes, 1.2-2.0 mmol) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the active catalyst.

-

Addition of Aldehyde: To the catalyst solution, add freshly distilled benzaldehyde (1.0 mmol) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or gas chromatography (GC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral 1-phenyl-1-propanol. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Data Presentation: Expected Performance

While specific data for this compound in this exact reaction is not extensively published, based on the performance of structurally similar chiral amino alcohols, high yields and enantioselectivities can be anticipated. The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohol catalysts.

| Entry | Aldehyde | Chiral Ligand | Ligand Loading (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | (1R,2S)-N,N-Dibutylnorephedrine | 2 | 98 | 95 (S) | |

| 2 | 4-Chlorobenzaldehyde | (1R,2S)-N,N-Dibutylnorephedrine | 2 | 96 | 94 (S) | |

| 3 | 4-Methoxybenzaldehyde | (1R,2S)-N,N-Dibutylnorephedrine | 2 | 99 | 96 (S) | |

| 4 | Hexanal | (1R,2S)-N,N-Dibutylnorephedrine | 8 | 90 | 85 (S) |

Note: The data presented in this table is for a representative high-performing chiral amino alcohol and serves as an expectation for the performance of this compound under optimized conditions.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The successful synthesis of the ligand can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The efficacy of the catalytic alkylation is readily assessed by determining the yield of the desired chiral alcohol and its enantiomeric excess via chiral HPLC. Consistent and reproducible results are a hallmark of a well-executed and trustworthy protocol.

Key Parameters for Reproducibility:

-

Purity of Reagents: Use of freshly distilled aldehydes and high-quality, anhydrous solvents is critical. The concentration of the dialkylzinc solution should be accurately determined.

-

Inert Atmosphere: Strict exclusion of air and moisture is essential, as organozinc reagents are highly reactive towards both.

-

Temperature Control: Precise temperature control during the addition of reagents is important for achieving high enantioselectivity.

Conclusion and Future Outlook

This compound stands as a promising and readily accessible chiral ligand for asymmetric catalytic alkylation. Its structural features, particularly the bulky dibenzyl groups, are conducive to creating a highly stereocontrolled environment for carbon-carbon bond formation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and optimize its use in the synthesis of valuable chiral molecules. Future investigations could expand the substrate scope to include a wider range of aldehydes and organozinc reagents, as well as explore the application of this ligand in other asymmetric transformations.

References

-

Noyori, R.; Kitamura, M. Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angew. Chem. Int. Ed. Engl.1991 , 30 (1), 49-69. [Link]

-

Soai, K.; Niwa, S. Enantioselective Addition of Organozinc Reagents to Aldehydes. Chem. Rev.1992 , 92 (5), 833–856. [Link]

-

Pu, L.; Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chem. Rev.2001 , 101 (3), 757–824. [Link]

-

Noyori, R.; Suga, S.; Kawai, K.; Okada, S.; Kitamura, M.; Oguni, N.; Hayashi, M.; Kaneko, T.; Matsuda, Y. Asymmetric addition of dialkylzincs to aldehydes using chiral amino alcohols. A new class of highly enantioselective catalysts. J. Organomet. Chem.1990 , 382 (1-2), 19-37. [Link]

-

Kitamura, M.; Okada, S.; Suga, S.; Noyori, R. Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. J. Am. Chem. Soc.1989 , 111 (11), 4028–4036. [Link]

-

Organic Syntheses, Coll. Vol. 9, p.35 (1998); Vol. 71, p.1 (1993). PREPARATION OF (S)-2-(N,N-DIBENZYLAMINO)-3-PHENYL-1-PROPANOL. [Link]

Sources

Application in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Introduction: The Crucible of Modern Drug Development

The synthesis of active pharmaceutical ingredients (APIs) is the bedrock of modern medicine, a complex endeavor where organic chemistry is meticulously applied to construct molecules with therapeutic value.[1] Central to this process is the efficient and scalable production of pharmaceutical intermediates—the molecular building blocks that are progressively assembled to create the final API. The strategic choice of synthetic methodologies for these intermediates profoundly impacts project timelines, costs, and the overall viability of a drug development program.[2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of advanced synthetic strategies that are revolutionizing the synthesis of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of these techniques, provide field-proven protocols, and offer insights to empower chemists to design more efficient, sustainable, and innovative synthetic routes.

The pharmaceutical industry is constantly evolving, driven by the need for more effective and safer drugs. This has led to the development of advanced techniques such as combinatorial chemistry, biocatalysis, and chiral chemistry, which have significantly improved production efficiency and reduced environmental impact.[3] Catalysis, in particular, has emerged as a cornerstone of pharmaceutical synthesis, with an estimated 90% of all chemical products, including APIs, being derived from catalytic processes.[4] These catalytic methods not only enhance efficiency and selectivity but also enable the creation of complex molecular architectures that would be challenging to access through traditional means.[4]

This technical guide will navigate through the key modern synthetic pillars that are shaping the landscape of pharmaceutical intermediate synthesis:

-

Strategic Bond Formation: A focus on powerful cross-coupling reactions and the emerging field of C-H activation.

-

Mastering Stereochemistry: An exploration of asymmetric catalysis and biocatalysis for the production of enantiomerically pure intermediates.

-

Process Intensification: A look into how flow chemistry is transforming manufacturing by offering safer, more efficient, and scalable processes.

Through a blend of theoretical principles, practical protocols, and illustrative case studies, this guide aims to be an indispensable resource for scientists at the forefront of pharmaceutical innovation.

Part 1: Strategic Bond Formation - The Architect's Toolkit

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is the fundamental language of organic synthesis. In pharmaceutical chemistry, the ability to forge these connections with precision and efficiency is paramount. This section explores two powerful strategies: the well-established and versatile cross-coupling reactions and the cutting-edge approach of C-H activation.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Industry

Palladium-catalyzed cross-coupling reactions have become one of the most utilized transformations in medicinal chemistry, prized for their reliability, functional group tolerance, and broad substrate scope.[5] These reactions have been instrumental in both the discovery and development phases of new drugs.[5]

1.1.1 The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling, a reaction forming a C-C bond between an organoboron compound and an organic halide, is a dominant method in medicinal chemistry due to the commercial availability of reagents and its high chemoselectivity.[2]

Causality of Experimental Choices:

-

Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition of less reactive aryl chlorides and to promote the reductive elimination step.

-

Base: The base plays a crucial role in the transmetalation step, activating the organoboron species. Inorganic bases like potassium carbonate or cesium carbonate are common, with the choice often depending on the substrate's sensitivity to basicity.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently used to dissolve both the organic and inorganic reagents, facilitating the reaction.

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a biaryl compound, a common structural motif in pharmaceuticals.

Materials:

-

Aryl halide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

K₂CO₃ (2.0 eq)

-

1,4-Dioxane

-

Water

-

Argon (or Nitrogen) gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times. This is crucial to prevent oxidation of the palladium catalyst.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solvent system is chosen to ensure solubility of all reactants.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The temperature is optimized to ensure a reasonable reaction rate without degrading the catalyst or reactants.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[6]

Self-Validation: The protocol's success can be validated by obtaining a high yield of the desired biaryl product with minimal side products, as confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

| Parameter | Condition | Rationale |

| Catalyst Loading | 1-5 mol% | Balances reaction rate and cost. |

| Temperature | 80-120 °C | Ensures sufficient energy for catalytic turnover without degradation. |

| Base Strength | Weak to moderate | Activates the boronic acid without promoting side reactions. |

| Solvent Ratio | Dioxane/Water (4:1) | Optimizes solubility for both organic and inorganic reagents. |

C-H Activation: A Paradigm Shift in Synthesis

C-H activation is a transformative strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds.[7] This approach circumvents the need for pre-functionalized starting materials, offering a more atom-economical and step-efficient route to complex molecules.[7][8] While still an evolving field, C-H activation holds immense promise for streamlining the synthesis of pharmaceutical intermediates.[9]

The Rationale Behind C-H Activation:

The primary challenge in C-H functionalization is the high bond dissociation energy of C-H bonds.[8] Transition metal catalysts are employed to overcome this hurdle by selectively cleaving a specific C-H bond, often guided by a directing group within the substrate. This directed approach provides high levels of regioselectivity, which is crucial when dealing with complex molecules containing multiple C-H bonds.[10]

Caption: General Workflow for Directed C-H Activation.

Protocol 2: Ruthenium-Catalyzed C-H Arylation of a Heterocyclic Intermediate

This protocol outlines a method for the direct arylation of a nitrogen-containing heterocycle, a common core in many drug molecules.

Materials:

-

Heterocyclic substrate with a directing group (e.g., pyridine, pyrazole) (1.0 eq)

-

Aryl halide (2.0 eq)

-

[Ru(p-cymene)Cl₂]₂ (0.025 eq)

-

AgSbF₆ (0.1 eq)

-

Pivolic acid (PivOH) (0.3 eq)

-

K₂CO₃ (2.0 eq)

-

t-AmylOH

-

Argon atmosphere

Procedure:

-

In a glovebox or under a stream of argon, combine the heterocyclic substrate, aryl halide, [Ru(p-cymene)Cl₂]₂, AgSbF₆, PivOH, and K₂CO₃ in a reaction vessel. The silver salt acts as a halide scavenger, generating a more active cationic ruthenium species.

-

Add t-AmylOH as the solvent.

-

Seal the vessel and heat the mixture to 120 °C for 12-24 hours. The high temperature is necessary to promote the C-H activation step.

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to isolate the arylated product.

Trustworthiness: The reliability of this protocol is established by its ability to consistently provide the desired arylated product with high regioselectivity, which can be verified by NOE NMR experiments.

Part 2: Mastering Stereochemistry - The Art of Chirality

Chirality is a fundamental property of many drug molecules, where one enantiomer can have beneficial therapeutic effects while the other may be inactive or even harmful.[11] Therefore, the synthesis of enantiomerically pure intermediates is of paramount importance in the pharmaceutical industry.[12]

Asymmetric Catalysis: Crafting Single Enantiomers

Asymmetric catalysis utilizes chiral catalysts to produce a single enantiomer of a product in high enantiomeric excess (ee).[13] This approach is often more efficient and sustainable than classical resolution methods, which discard half of the material.[14]

2.1.1 Asymmetric Hydrogenation: A Powerful Tool for Chiral Alcohols and Amines

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral alcohols and amines, which are valuable pharmaceutical intermediates.[15] Chiral metal complexes, often containing rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP), are highly effective for this transformation.[15]

Protocol 3: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol details the synthesis of a chiral secondary alcohol, a key intermediate for various APIs.

Materials:

-

Prochiral ketone (1.0 eq)

-

n (0.005 eq)

-

Methanol

-

Hydrogen gas (high pressure)

-

High-pressure autoclave

Procedure:

-

Charge the autoclave with the prochiral ketone and the ruthenium catalyst.

-

Add degassed methanol as the solvent.

-

Seal the autoclave, and then purge with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 12-24 hours).

-

Carefully vent the autoclave and purge with nitrogen.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by chromatography or crystallization.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

| Parameter | Condition | Rationale |

| Catalyst | Ru-BINAP complex | Provides high enantioselectivity for a wide range of ketones. |

| Hydrogen Pressure | 10-50 atm | Higher pressure increases the rate of reaction. |

| Temperature | 40-60 °C | Balances reaction rate and catalyst stability/selectivity. |

| Solvent | Methanol | A polar protic solvent that is often effective for hydrogenations. |

Biocatalysis: Nature's Approach to Chirality

Biocatalysis leverages the remarkable selectivity of enzymes to perform chemical transformations.[16] Enzymes can operate under mild conditions (room temperature, aqueous media) and exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex chiral intermediates.[12][17]